molecular formula C9H6FNS B1450307 2-Fluoro-3-(thienyl)pyridine CAS No. 1437794-91-6

2-Fluoro-3-(thienyl)pyridine

Cat. No. B1450307
CAS RN: 1437794-91-6
M. Wt: 179.22 g/mol
InChI Key: UJSHMURIBVPKAG-UHFFFAOYSA-N
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Description

2-Fluoro-3-(thienyl)pyridine is a chemical compound with the CAS Number: 1437794-91-6 . It has a molecular weight of 179.22 and its IUPAC name is 2-fluoro-3-(thiophen-2-yl)pyridine . It is used in scientific research due to its unique properties, which make it valuable for synthesizing new molecules and studying their applications in various fields such as pharmaceuticals and materials science.


Synthesis Analysis

The synthesis of this compound involves several methods. One method involves the reaction of 2-Fluoropyridine with thiophene . Another method involves the Suzuki–Miyaura cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6FNS . The InChI Code for this compound is 1S/C9H6FNS/c10-9-7 (3-1-5-11-9)8-4-2-6-12-8/h1-6H .


Physical And Chemical Properties Analysis

This compound is stored at refrigerated temperatures . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Molecular Engineering and Photophysical Properties

The synthesis and molecular engineering of fluorescent thieno[3,2-b]pyridine derivatives, including those related to 2-Fluoro-3-(thienyl)pyridine, have been explored for their tunable photophysical properties. These properties make them potential candidates for applications in fluorescent materials and sensors. By employing Suzuki-Miyaura cross-coupling reactions and regioselective aza-[3 + 3] cycloadditions, researchers have been able to modify the photophysical characteristics of these compounds for specific applications (Sung et al., 2018).

Optical Properties and Proton Sensing

A series of 2,4,6-tris(5-aryl-2-thienyl)pyridines has been synthesized to study their optical properties, including solvent polarity and proton sensing capabilities. These compounds exhibit strong intramolecular charge transfer (ICT) characteristics, making them useful as optical sensors for detecting solvent polarity changes and protons, offering potential applications in chemical sensing and environmental monitoring (Muraoka et al., 2019).

Antitumor Applications

Research into the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives has indicated potential antitumor applications. These studies focus on the behavior of such compounds in various solvents and their incorporation into lipid membranes, hinting at their use in drug delivery systems for cancer treatment (Carvalho et al., 2013).

Luminescence in Platinum Complexes

The synthesis of cyclometallated platinum complexes with substituted thienylpyridines, including structures akin to this compound, has been investigated for their luminescence properties. These complexes demonstrate potential for use in light-emitting devices, with detailed characterization of their photophysical properties providing insights into their applicability in OLED technology (Kozhevnikov et al., 2009).

Electrochemical Fluorination for Synthesis

Innovative methods for the selective fluorination of pyridines have been developed, utilizing reactions that are mild and suitable for the synthesis of fluorinated derivatives, such as 4-fluoropyridine. These methodologies could be adapted for the synthesis of this compound derivatives, offering a route to novel compounds with potential applications in medicinal chemistry and material science (Fang et al., 2004).

Safety and Hazards

The safety data sheet for 2-Fluoro-3-(thienyl)pyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-fluoro-3-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNS/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHMURIBVPKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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